Cas no 897094-32-5 (1-Cyclopentylpiperidine-4-carboxylic acid)

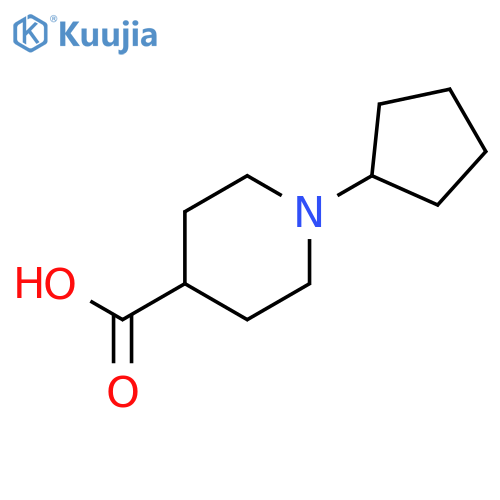

897094-32-5 structure

商品名:1-Cyclopentylpiperidine-4-carboxylic acid

CAS番号:897094-32-5

MF:C11H19NO2

メガワット:197.27406334877

MDL:MFCD09696866

CID:1087755

PubChem ID:23004722

1-Cyclopentylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopentylpiperidine-4-carboxylic acid

- 1-Cyclopentylpiperidine-4-carboxylic acidhydrochloride

- MAYDLXRGEMJMDJ-UHFFFAOYSA-N

- DTXSID90629562

- SCHEMBL3273017

- 897094-32-5

- F1907-0345

- 1-cyclopentyl-4-piperidinecarboxylic acid

- EN300-265453

- SB41854

- AKOS003657993

- BB 0220135

- 1-cyclopentylpiperidine-4-carboxylicacid

- TS-02794

- 4-piperidinecarboxylic acid, 1-cyclopentyl-, hydrochloride

- ALBB-012488

- DB-191147

- STL163522

-

- MDL: MFCD09696866

- インチ: InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14)

- InChIKey: MAYDLXRGEMJMDJ-UHFFFAOYSA-N

- ほほえんだ: C1CCC(C1)N2CCC(CC2)C(=O)O

計算された属性

- せいみつぶんしりょう: 197.142

- どういたいしつりょう: 197.142

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5A^2

- 疎水性パラメータ計算基準値(XlogP): -0.7

1-Cyclopentylpiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B424200-100mg |

1-Cyclopentyl-4-piperidinecarboxylic Acid |

897094-32-5 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Enamine | EN300-265453-5.0g |

1-cyclopentylpiperidine-4-carboxylic acid |

897094-32-5 | 5.0g |

$2110.0 | 2023-07-10 | ||

| Enamine | EN300-265453-0.25g |

1-cyclopentylpiperidine-4-carboxylic acid |

897094-32-5 | 0.25g |

$117.0 | 2023-09-14 | ||

| Enamine | EN300-265453-10.0g |

1-cyclopentylpiperidine-4-carboxylic acid |

897094-32-5 | 10.0g |

$3131.0 | 2023-07-10 | ||

| A2B Chem LLC | AI90349-10g |

1-Cyclopentyl-4-piperidinecarboxylic acid hydrochloride |

897094-32-5 | >95% | 10g |

$1550.00 | 2024-04-19 | |

| Enamine | EN300-265453-1g |

1-cyclopentylpiperidine-4-carboxylic acid |

897094-32-5 | 1g |

$128.0 | 2023-09-14 | ||

| A2B Chem LLC | AI90349-1g |

1-Cyclopentyl-4-piperidinecarboxylic acid hydrochloride |

897094-32-5 | >95% | 1g |

$578.00 | 2024-04-19 | |

| A2B Chem LLC | AI90349-5g |

1-Cyclopentyl-4-piperidinecarboxylic acid hydrochloride |

897094-32-5 | >95% | 5g |

$1134.00 | 2024-04-19 | |

| Crysdot LLC | CD11025370-1g |

1-Cyclopentylpiperidine-4-carboxylic acid |

897094-32-5 | 95+% | 1g |

$301 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748107-1g |

1-Cyclopentylpiperidine-4-carboxylic acid |

897094-32-5 | 98% | 1g |

¥2128.00 | 2024-04-26 |

1-Cyclopentylpiperidine-4-carboxylic acid 関連文献

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

897094-32-5 (1-Cyclopentylpiperidine-4-carboxylic acid) 関連製品

- 280771-97-3(1-(propan-2-yl)piperidine-4-carboxylic acid)

- 897094-36-9(1-Cyclopentylpiperidine-3-carboxylic acid)

- 345629-25-6(1-cyclopropylpiperidine-4-carboxylic acid)

- 897094-33-6(1-Cyclohexylpiperidine-4-carboxylic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 55290-64-7(Dimethipin)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬